molecular formula C10H18N2O B1467168 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol CAS No. 1566703-92-1

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1467168
CAS No.: 1566703-92-1
M. Wt: 182.26 g/mol
InChI Key: SAZNTANBDXAQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and isopropyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis . This inhibition results in altered cellular energy production and metabolic flux. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . The compound’s metabolism may also produce reactive intermediates that can contribute to its biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The compound’s subcellular distribution can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyl and isopropyl groups into the pyrazole framework, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is unique due to the presence of both tert-butyl and isopropyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7(2)12-9(13)6-8(11-12)10(3,4)5/h6-7,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZNTANBDXAQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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